3-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a benzylsulfonyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then converted to the sulfonyl chloride using thionyl chloride. This intermediate is then reacted with the benzothiazole derivative.
Formation of the Propanamide Moiety: The final step involves the reaction of the benzylsulfonyl-benzothiazole intermediate with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiazole moiety is known to interact with various biological targets, while the benzylsulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide: Lacks the methyl group on the benzothiazole ring.
3-(benzylsulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide: Contains a chlorine atom instead of a methyl group on the benzothiazole ring.
3-(benzylsulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)propanamide: Contains an ethyl group instead of a methyl group on the benzothiazole ring.
Uniqueness
The presence of the methyl group on the benzothiazole ring in 3-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s steric and electronic properties, potentially leading to unique interactions with biological targets or different reactivity in chemical reactions.
Properties
Molecular Formula |
C18H18N2O3S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-8-15-16(11-13)24-18(19-15)20-17(21)9-10-25(22,23)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,20,21) |
InChI Key |
QPIBWJIHWRJNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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